
4-Methoxy-3-methyl-1-nitroimidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 1. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or other methylating agents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methoxy-3-methyl-1-nitroimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-Methoxy-3-methyl-1-aminoimidazol-3-ium.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-methyl-1-nitroimidazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit the activity of specific enzymes by binding to their active sites, leading to disruption of metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is unique due to the presence of the methoxy group, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural modification can also influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
特性
CAS番号 |
35687-41-3 |
|---|---|
分子式 |
C5H8N3O3+ |
分子量 |
158.14 g/mol |
IUPAC名 |
4-methoxy-3-methyl-1-nitroimidazol-3-ium |
InChI |
InChI=1S/C5H8N3O3/c1-6-4-7(8(9)10)3-5(6)11-2/h3-4H,1-2H3/q+1 |
InChIキー |
LCAIFYXUTUWSJY-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C=C1OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
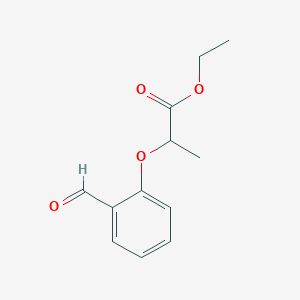
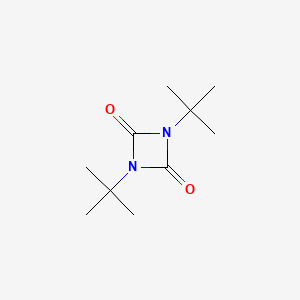
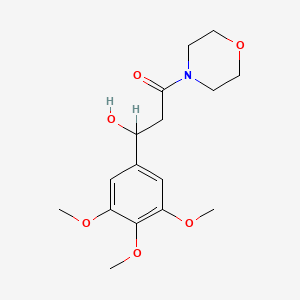
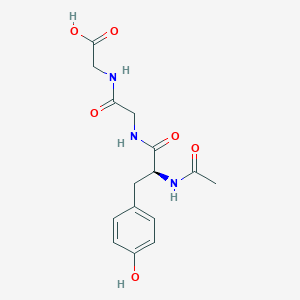
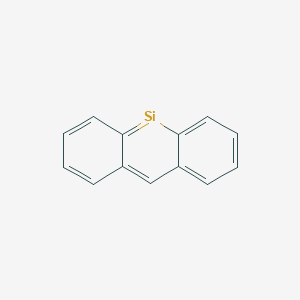
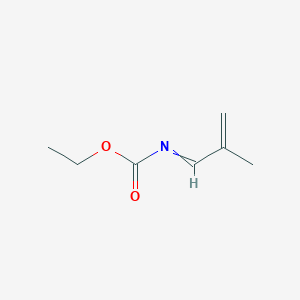
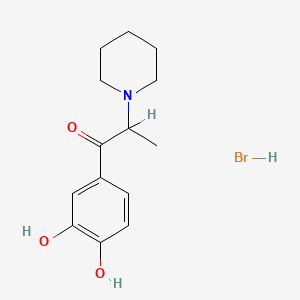
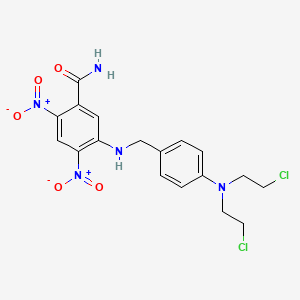

![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

